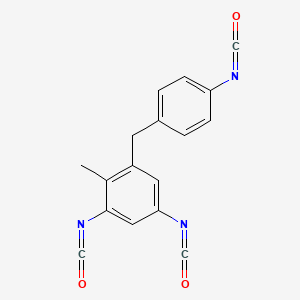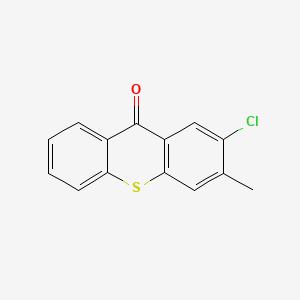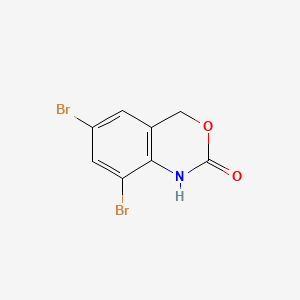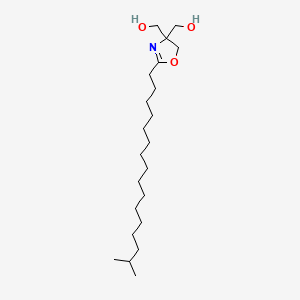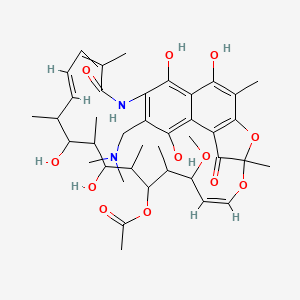
3-Dimethylaminomethyl rifamycin SV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dimethylaminomethyl rifamycin SV is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antimicrobial activity. Rifamycins are particularly effective against Gram-positive and some Gram-negative bacteria. This compound is a semi-synthetic antibiotic derived from the fermentation product of the bacterium Amycolatopsis mediterranei. It is primarily used in the treatment of bacterial infections, including tuberculosis and leprosy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylaminomethyl rifamycin SV typically involves the chemical modification of rifamycin B. The process begins with the fermentation of Amycolatopsis mediterranei to produce rifamycin B, which is then chemically converted into rifamycin SV. The key step in the synthesis of this compound involves the reaction of rifamycin SV with dimethylamine under controlled conditions .
Industrial Production Methods: Industrial production of rifamycin SV involves submerged fermentation using optimized strains of Amycolatopsis mediterranei. The fermentation process is carried out in large bioreactors under specific conditions of temperature, pH, and nutrient supply to maximize yield. Post-fermentation, rifamycin SV is extracted and purified using various organic solvents .
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylaminomethyl rifamycin SV undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
3-Dimethylaminomethyl rifamycin SV has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: Employed in the study of bacterial RNA polymerase inhibition and the development of new antibiotics.
Medicine: Used in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis and Mycobacterium leprae.
Industry: Utilized in the production of various rifamycin derivatives for pharmaceutical applications
Mechanism of Action
The primary mechanism of action of 3-Dimethylaminomethyl rifamycin SV involves the inhibition of bacterial RNA synthesis. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription of bacterial DNA into RNA. This inhibition effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Rifampicin: Another rifamycin derivative used primarily in the treatment of tuberculosis.
Rifabutin: Used in the treatment of Mycobacterium avium complex infections.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy
Uniqueness: 3-Dimethylaminomethyl rifamycin SV is unique in its specific chemical structure, which imparts distinct pharmacokinetic properties and a broad spectrum of activity against various bacterial pathogens. Its ability to inhibit bacterial RNA polymerase with high specificity makes it a valuable tool in both clinical and research settings .
Properties
CAS No. |
4135-85-7 |
|---|---|
Molecular Formula |
C40H54N2O12 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
[(9Z,19E)-26-[(dimethylamino)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C40H54N2O12/c1-18-13-12-14-19(2)39(50)41-30-25(17-42(9)10)34(47)27-28(35(30)48)33(46)23(6)37-29(27)38(49)40(8,54-37)52-16-15-26(51-11)20(3)36(53-24(7)43)22(5)32(45)21(4)31(18)44/h12-16,18,20-22,26,31-32,36,44-48H,17H2,1-11H3,(H,41,50)/b13-12+,16-15-,19-14? |
InChI Key |
MLCFJDJPAIZRMR-KOYVDCDXSA-N |
Isomeric SMILES |
CC1/C=C/C=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)C)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
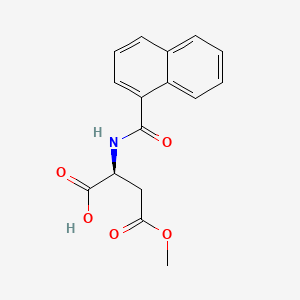
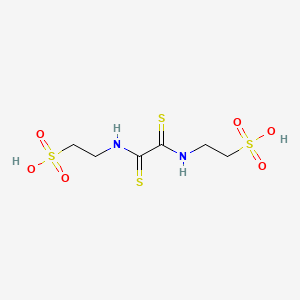
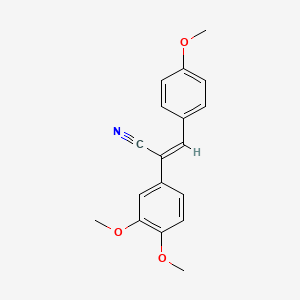
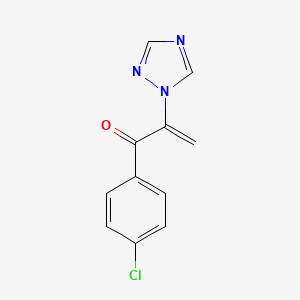
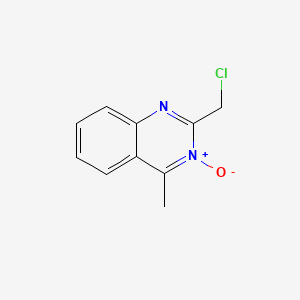
![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)

